molecular formula C19H18FN3O3S2 B2871481 (3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-82-6

(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2871481
CAS RN: 941892-82-6
M. Wt: 419.49
InChI Key: XUJPEBZEAWFEGE-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related heterocyclic amides demonstrates the compound's utility in creating strategic intermediates for further pharmaceutical development. This method, involving microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlights the compound's role in facilitating green chemistry approaches in drug synthesis (Moreno-Fuquen et al., 2019).

Antiproliferative Activity

Synthesis and structural exploration of closely related compounds have been conducted to evaluate their antiproliferative activity. This work, characterized using various spectroscopic techniques, underscores the compound's significance in cancer research and potential therapeutic applications (Prasad et al., 2018).

Antimycobacterial Chemotypes

The compound's scaffold has been identified as a new anti-mycobacterial chemotype. Structurally diverse derivatives were prepared and tested for their anti-tubercular activity, revealing several compounds with significant potential, which underscores the compound's relevance in addressing infectious diseases such as tuberculosis (Pancholia et al., 2016).

Synthesis and Antimicrobial Activity

Research into the synthesis and evaluation of new pyridine derivatives, including those similar to the compound , for antimicrobial activity against human pathogenic bacteria indicates the compound's potential in developing new antibacterial agents. This research highlights the ongoing need for novel antimicrobial compounds in the fight against drug-resistant bacteria (Patel et al., 2011).

Drug Metabolism and Disposition

Studies on related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have provided insights into the molecular interaction with CB1 cannabinoid receptors, informing the compound's potential pharmacological applications and helping understand its metabolic pathways (Shim et al., 2002).

Mechanism of Action

Target of Action

The compound “(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsIt contains a thiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds have diverse biological activities, suggesting that the thiazole ring might interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound might affect multiple biochemical pathways. For instance, it might interfere with the synthesis of neurotransmitters, such as acetylcholine , thereby affecting the functioning of the nervous system.

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit potent cytotoxicity . This suggests that the compound might induce cell death in certain types of cells, possibly through the induction of apoptosis .

Action Environment

The solubility properties of the thiazole ring suggest that the compound’s action might be influenced by the presence of water, alcohol, ether, and other organic solvents

properties

IUPAC Name

(3-fluorophenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)15-5-6-16-17(12-15)27-19(21-16)23-9-7-22(8-10-23)18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJPEBZEAWFEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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